molecular formula C27H34O4 B13385175 (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate

(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate

Cat. No.: B13385175
M. Wt: 422.6 g/mol
InChI Key: LPIXSKJJCANUQD-YHTMAJSVSA-N
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Description

(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is a complex organic compound that combines a chromone derivative with a polyunsaturated fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate typically involves the esterification of 7-hydroxy-2-oxochromene with (6E,9E,12E)-octadeca-6,9,12-trienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromone esters.

Scientific Research Applications

Chemistry

In chemistry, (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

Its polyunsaturated fatty acid moiety is of interest for its role in cellular processes .

Medicine

In medicine, (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is being investigated for its anti-inflammatory and antioxidant properties. It may have therapeutic potential in treating conditions related to oxidative stress and inflammation .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure may also make it useful in the formulation of specialty chemicals .

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate involves its interaction with cellular targets such as enzymes and receptors. The chromone moiety can interact with various proteins, modulating their activity, while the polyunsaturated fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-oxochromen-7-yl) (9Z,12Z)-octadeca-9,12-dienoate
  • (2-oxochromen-7-yl) (6E,9E)-octadeca-6,9-dienoate
  • (2-oxochromen-7-yl) (9Z)-octadeca-9-enoate

Uniqueness

(2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is unique due to its combination of a chromone derivative with a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6+,10-9+,13-12+

InChI Key

LPIXSKJJCANUQD-YHTMAJSVSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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